(2s,3s,4r,5r)-5-(6-Amino-2-Iodo-9h-Purin-9-Yl)-N-Ethyl-3,4-Dihydroxytetrahydrofuran-2-Carboxamide

CAS No.:

Cat. No.: VC13628741

Molecular Formula: C12H15IN6O4

Molecular Weight: 434.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15IN6O4 |

|---|---|

| Molecular Weight | 434.19 g/mol |

| IUPAC Name | (2S,3S,4R,5R)-5-(6-amino-2-iodopurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |

| Standard InChI | InChI=1S/C12H15IN6O4/c1-2-15-10(22)7-5(20)6(21)11(23-7)19-3-16-4-8(14)17-12(13)18-9(4)19/h3,5-7,11,20-21H,2H2,1H3,(H,15,22)(H2,14,17,18)/t5-,6+,7-,11+/m0/s1 |

| Standard InChI Key | YEBHQRSEUJCFMN-QMWPFBOUSA-N |

| Isomeric SMILES | CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)I)N)O)O |

| SMILES | CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)I)N)O)O |

| Canonical SMILES | CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)I)N)O)O |

Introduction

Chemical Structure and Stereochemical Features

Core Architecture

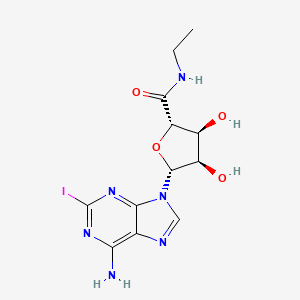

The molecule comprises a 6-aminopurine base substituted at the C2 position with an iodine atom, linked via a β-D-ribofuranose-like tetrahydrofuran ring to an N-ethylcarboxamide group. Key structural elements include:

-

Purine Modifications: The 6-amino group preserves hydrogen-bonding capacity critical for AR recognition, while the C2-iodo substitution introduces steric and electronic effects that may alter receptor binding kinetics .

-

Tetrahydrofuran Backbone: The (2S,3S,4R,5R) configuration of the THF ring enforces a rigid, preorganized conformation, potentially enhancing binding affinity compared to flexible acyclic analogs .

-

N-Ethylcarboxamide: This polar substituent increases solubility and may participate in auxiliary interactions with receptor exosites.

Stereochemical Implications

X-ray crystallographic studies of analogous THF-containing nucleosides reveal that the (2S,3S,4R,5R) configuration positions the purine base in a pseudoequatorial orientation, minimizing steric clash with the carboxamide group . This arrangement aligns with the bioactive conformation observed in A2AAR agonists like NECA, where the ribose moiety adopts a C3′-endo puckering .

| Property | Value |

|---|---|

| Molecular Formula | C12H15IN6O4 |

| Molecular Weight | 434.19 g/mol |

| IUPAC Name | (2S,3S,4R,5R)-5-(6-amino-2-iodopurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |

| Canonical SMILES | CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)I)N)O)O |

Synthesis and Functionalization

Strategic Retrosynthesis

The synthesis leverages a convergent approach, combining purine functionalization with carbohydrate chemistry:

-

Purine Core Preparation: 6-Chloropurine is iodinated at C2 via lithiation-mediated stannyl transfer, followed by palladium-catalyzed cross-coupling to introduce alkyne or alkyl groups .

-

Tetrahydrofuran Assembly: D-Mannose is converted to a glycosyl donor, which undergoes stereoselective coupling with the iodinated purine under Lewis acid catalysis (e.g., TMSOTf) to yield the β-anomer .

-

Carboxamide Installation: The N-ethylcarboxamide is introduced via amidation of a tetrahydrofuran carboxylic acid intermediate, often using ethylamine in the presence of coupling agents like HATU.

Critical Synthetic Challenges

-

Regioselective Iodination: Achieving exclusive C2 substitution requires careful control of lithiation conditions to avoid competing C8 metallation .

-

Anomeric Configuration: The use of TMSOTf ensures β-selectivity during glycosylation, confirmed via NOE experiments between H-8 of the purine and 3′-H of the THF ring .

-

Solubility Management: Polar aprotic solvents (e.g., DMF) are essential for intermediates prone to aggregation, particularly after iodination.

Biological Activity and Receptor Interactions

Hypothesized Mechanisms

While direct binding data for this compound are unavailable, its structural kinship to truncated AR ligands suggests dual activity:

-

A2AAR Agonism: The unsubstituted 6-amino group and hydrophobic C2-iodo substituent align with pharmacophore requirements for A2AAR activation, as seen in compound 4g (Ki = 12 nM) .

-

A3AR Antagonism: C2 halogenation in related analogs confers A3AR affinity (Ki < 100 nM), with iodine’s size potentially favoring antagonist efficacy by sterically blocking receptor activation .

Comparative Analysis with NECA

NECA (Ki A2AAR = 14 nM) shares the THF-carboxamide backbone but lacks C2 substitution, highlighting key divergences:

| Feature | Target Compound | NECA |

|---|---|---|

| C2 Substituent | Iodo | Hydrogen |

| A2AAR Efficacy | Predicted agonist | Full agonist |

| A3AR Activity | Potential antagonist | Weak partial agonist |

| Solubility (logP) | Estimated 0.8 | 0.5 |

The iodine atom’s electron-withdrawing effects may reduce A2AAR efficacy while enhancing A3AR antagonism, a profile theorized to benefit asthma therapy by balancing bronchodilation (A2A) and mast cell stabilization (A3) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume